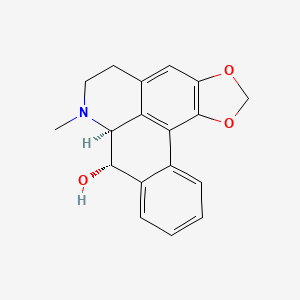
(-)-Oliveroline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(-)-Oliveroline: is a naturally occurring alkaloid compound found in certain plant species It is known for its unique chemical structure and potential biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Oliveroline typically involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the core structure: The initial step involves the construction of the core structure of this compound through a series of cyclization reactions.
Functional group modifications:
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (-)-Oliveroline can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound into reduced forms. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of specific functional groups in this compound with other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Chemistry:
Synthesis of novel compounds:
Catalysis: It can be used as a catalyst in certain chemical reactions, enhancing reaction rates and selectivity.
Biology:
Biological studies: (-)-Oliveroline is used in biological studies to investigate its effects on cellular processes and pathways.
Enzyme inhibition: It has been studied for its potential to inhibit specific enzymes involved in disease processes.
Medicine:
Drug development: this compound is being explored as a potential lead compound for the development of new drugs targeting various diseases.
Pharmacological studies: Its pharmacological properties are being studied to understand its potential therapeutic effects.
Industry:
Material science: this compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (-)-Oliveroline involves its interaction with specific molecular targets in biological systems. It can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of its use.
Comparison with Similar Compounds
(-)-Berberine: Another naturally occurring alkaloid with similar biological activities.
(-)-Palmatine: A structurally related compound with potential medicinal properties.
(-)-Jatrorrhizine: An alkaloid with similar chemical structure and biological effects.
Uniqueness of (-)-Oliveroline:
Chemical structure: this compound has a unique chemical structure that distinguishes it from other similar compounds.
Biological activity: Its specific biological activities and potential therapeutic effects make it a compound of interest in various research fields.
Properties
CAS No. |
62560-99-0 |
|---|---|
Molecular Formula |
C18H17NO3 |
Molecular Weight |
295.3 g/mol |
IUPAC Name |
(12S,13S)-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14,16,18-hexaen-13-ol |
InChI |
InChI=1S/C18H17NO3/c1-19-7-6-10-8-13-18(22-9-21-13)15-11-4-2-3-5-12(11)17(20)16(19)14(10)15/h2-5,8,16-17,20H,6-7,9H2,1H3/t16-,17-/m0/s1 |
InChI Key |
NVMGTUCOAQKLLO-IRXDYDNUSA-N |
Isomeric SMILES |
CN1CCC2=CC3=C(C4=C2[C@H]1[C@H](C5=CC=CC=C54)O)OCO3 |
Canonical SMILES |
CN1CCC2=CC3=C(C4=C2C1C(C5=CC=CC=C54)O)OCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



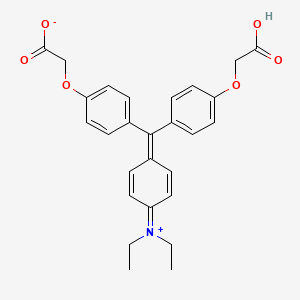
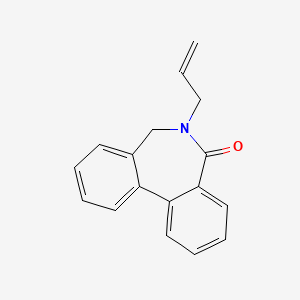
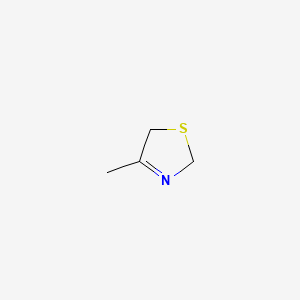

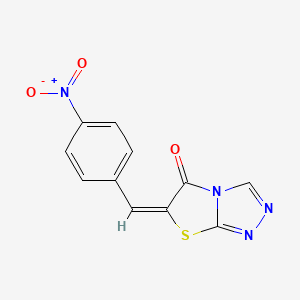


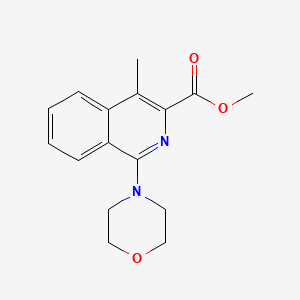
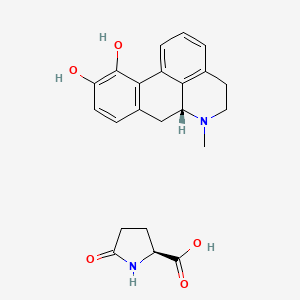
![[(3S,3aR,6S,6aS)-3-[4-[3-(4,5-dimethylbenzimidazol-1-yl)propyl]piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12719732.png)



